molecular formula C17H14FN3O5S3 B2741129 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide CAS No. 941907-34-2

4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide

Cat. No.: B2741129
CAS No.: 941907-34-2
M. Wt: 455.49
InChI Key: ANCXRZHXBZAPOE-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, nitrothiophen, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions to form the thiazole ring.

    Introduction of the Nitrothiophen Group: The nitrothiophen group can be introduced via nitration of thiophene derivatives using a mixture of nitric acid and sulfuric acid.

    Sulfonylation: The sulfonyl group is introduced by reacting the fluorophenyl derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amide Bond Formation: The final step involves coupling the sulfonylated fluorophenyl derivative with the thiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid (HSO₃Cl), or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
  • 4-((4-bromophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
  • 4-((4-methylphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide

Uniqueness

The presence of the fluorophenyl group in 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide imparts unique electronic properties compared to its chloro, bromo, and methyl analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S3/c18-11-3-5-13(6-4-11)29(25,26)7-1-2-16(22)20-17-19-14(10-28-17)15-8-12(9-27-15)21(23)24/h3-6,8-10H,1-2,7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCXRZHXBZAPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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